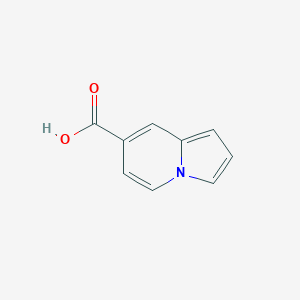
Indolizine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolizine-7-carboxylic acid is a compound with the molecular weight of 161.16 . It is a nitrogen-containing heterocycle that has potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
The synthesis of indolizines has been achieved through various methods. One of the recent advances is the palladium-catalyzed, multicomponent synthesis of indolizines . The reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes . This provides a route to prepare indolizines in a modular fashion from combinations of commercially available or easily generated reagents: 2-bromopyridines, imines, and alkynes .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed synthesis via the carbonylative coupling of bromopyridines, imines, and alkynes . This reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Synthesis of Indolizine Derivatives
Indolizine-7-carboxylic acid derivatives have been synthesized and evaluated for various medicinal applications. One study demonstrated the synthesis of indolizine-2-carboxamido and hydrazido derivatives with potential medicinal benefits (Sekgota et al., 2021). Another study reported the synthesis of 1,2-bis(N-alkylaminomethyl)indolizines, simple indolizinecarboxylic acids, and several 6-alkoxyindolizine-2-carboxylic acids, though they did not show significant hypoglycemic activity (De & Saha, 1975).
Photouncaging of Molecules
Indolizine derivatives have been used in photouncaging, a method to release functional molecules such as carboxylic acids upon red light irradiation. This has applications in drug delivery and other areas (Watanabe et al., 2020).
Chemical Synthesis Techniques
C-H Bond Cleavage in Acylation
The C-3 acylation of indolizines with α,β-unsaturated carboxylic acids through C-H bond and C═C double bond cleavage under oxidative conditions has been studied. This process enhances the regioselectivity and efficiency of acylation (Yang et al., 2011).
Antibacterial Activities
Indolizine carboxylic acids have been synthesized and evaluated for their antibacterial properties. Some compounds showed inhibitory effects against Escherichia coli and Staphylococcus aureus (Yu, 2012).
Photophysical Properties
- Acid-Responsive Photoluminescence: Certain indolizine derivatives exhibit unique photoluminescent properties, such as a dramatic blue shift in fluorescence emission when protonated. This has implications for materials science and optical applications (Outlaw et al., 2016).
Antioxidant and Antimicrobial Properties
- Antioxidant Properties: The synthesis of novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives and their evaluation for in vitro antioxidant properties using a DPPH scavenging method demonstrated potential antioxidant applications (Uppar et al., 2020).
Novel Applications in Disease Treatment
- Anti-Tuberculosis Activity: Synthetic 7-methoxy-indolizine derivatives were evaluated for anti-tuberculosis activity, revealing potential applications in developing novel treatments for tuberculosis (Venugopala et al., 2019).
Safety and Hazards
Indolizine-7-carboxylic acid is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety measures include using only in well-ventilated areas, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .
Zukünftige Richtungen
The synthesis of indolizine derivatives is a field of ongoing research. Recent advances in the synthesis of indolizines and their derivatives by radical cyclization/cross-coupling have been reported . This review anticipates that it will provide a deep understanding of this topic, and ultimately help researchers to develop novel approaches for the synthesis of indolizine and its derivatives .
Wirkmechanismus
Target of Action
Indolizine-7-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to bind with high affinity to various receptors, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These changes can result in a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a wide range of biological activities .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Indole derivatives, which are structurally similar to indolizines, are known to interact with multiple receptors and play a significant role in various biochemical reactions . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
indolizine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGOUPQENOEKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2969934.png)

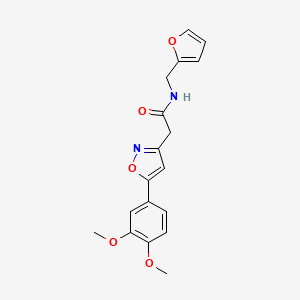
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)
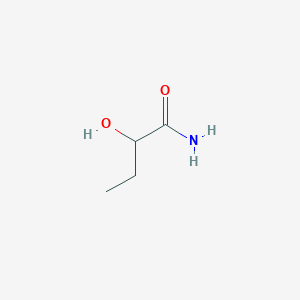
![1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2969943.png)

![8-fluoro-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)
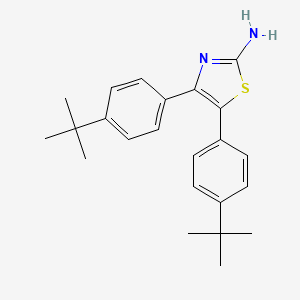
![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)

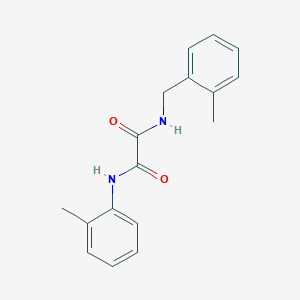
![3-(benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2969957.png)
